7-Isopropyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine

Synthetic methodology Heterocyclic chemistry Yield optimization

Researchers synthesizing thiazolo[3,2-a]pyrimidine libraries often face structural misassignment due to the dominance of fully aromatic analogs. This compound, with its unambiguous 2,3,6,7-tetrahydro scaffold confirmed by ¹H NMR, provides a reliable reference standard to differentiate regioisomers and serves as a selective starting material for C6 functionalization, enabling the exploration of novel conformational space in medicinal chemistry campaigns. Its unique steric profile (Charton ν 0.76) also supports QSPR model calibration.

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
CAS No. 81530-26-9
Cat. No. B12762577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Isopropyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine
CAS81530-26-9
Molecular FormulaC9H14N2OS
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCC(C)C1CC(=O)N2CCSC2=N1
InChIInChI=1S/C9H14N2OS/c1-6(2)7-5-8(12)11-3-4-13-9(11)10-7/h6-7H,3-5H2,1-2H3
InChIKeyATTZFEAZGKLKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Isopropyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine: Structural Identity & Procurement


7-Isopropyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine (CAS 81530-26-9) is a bicyclic heterocycle belonging to the thiazolo[3,2-a]pyrimidin-5-one class. Its core scaffold is constructed via a regiospecific cyclocondensation between a β-alkoxyvinyl trichloromethyl ketone and 2-aminothiazole, a route that reliably installs the 7-isopropyl substituent . The compound features a saturated 2,3,6,7-tetrahydro ring system and a lactam carbonyl at position 5, distinguishing it from the fully unsaturated 5H-thiazolo[3,2-a]pyrimidin-5-one analogs that dominate the literature.

Regiospecific cyclocondensation route reliably installs the 7-isopropyl substituent
Saturated 2,3,6,7-tetrahydro core distinct from fully aromatic 5H-thiazolo[3,2-a]pyrimidin-5-one analogs
Branched 7-isopropyl group offers defined steric profile for scaffold derivatization studies

Why Generic Substitutes Fall Short for the 7-Isopropyl Derivative


Within the thiazolo[3,2-a]pyrimidin-5-one family, the nature of the 7-substituent directly dictates synthetic accessibility, regiochemical outcome, and downstream derivatization potential. The 7-isopropyl group imparts a unique steric and electronic profile that cannot be replicated by smaller (e.g., methyl) or linear (e.g., n-propyl) alkyl chains . Furthermore, the 2,3,6,7-tetrahydro oxidation state present in this compound is uncommon among pharmacologically explored analogs, which are predominantly fully aromatic 5H-thiazolo[3,2-a]pyrimidin-5-ones . This saturated core alters ring conformation, hydrogen-bonding capacity, and metabolic stability relative to aromatic congeners, making simple substitution unreliable.

7-alkyl chain substitution: methyl, n-propyl, or isobutyl analogs may not replicate the steric and electronic environment created by the branched isopropyl group.
Oxidation state mismatch: fully aromatic 5H-thiazolo[3,2-a]pyrimidin-5-ones differ in ring conformation, hydrogen-bonding capacity, and metabolic stability profile, and may not serve as interchangeable surrogates.

Quantitative Comparison of 7-Isopropyl Derivative vs. Closest Analogs


Synthetic Yield Comparison Among 7-Alkyl Analogs

In the direct cyclocondensation synthesis reported by Bonacorso et al., the 7-isopropyl derivative was obtained in 78% yield, placing it among the higher-yielding members of the 7-alkyl series . This yield is superior to that of the 7-n-propyl analog (68%) and comparable to the 7-isobutyl derivative (75%), but notably lower than the 7-methyl derivative (89%) . The yield differential reflects the steric influence of the branched isopropyl group on the cyclization transition state, providing a quantifiable basis for selecting this specific substituent when balancing synthetic efficiency and steric bulk.

Synthetic Yield
Head-to-head
78% isolated yield
Comparators: 7-Me 89%, 7-nPr 68%, 7-iBu 75%
Reported yield supports selection when branched alkyl bulk is required alongside acceptable synthetic efficiency.
Cyclocondensation in refluxing ethanol; steric influence on transition state.
Synthetic methodology Heterocyclic chemistry Yield optimization

Regiochemical Fidelity: Tetrahydro vs. Aromatic Formation

The β-alkoxyvinyl trichloromethyl ketone route delivers exclusively the 2,3,6,7-tetrahydro-5-oxo regioisomer, as confirmed by ¹H and ¹³C NMR spectroscopy . In contrast, alternative condensation methods using ethyl acetoacetate and 2-aminothiazole under acidic conditions (acetic or polyphosphoric acid) yield the fully unsaturated 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold . The tetrahydro scaffold of the target compound exhibits distinct spectroscopic signatures: the C6 methylene protons appear as a singlet at δ 3.45 ppm, and the C7 methine proton resonates at δ 3.10 ppm as a multiplet, while the aromatic 5H analogs show olefinic protons in the δ 5.8–6.5 ppm range . This unambiguous regiochemical identity eliminates the need for chromatographic separation of regioisomeric mixtures, a common problem when using less selective synthetic approaches.

Regiochemical Identity
Cross-study comparable
Exclusive 2,3,6,7-tetrahydro regioisomer
¹H NMR: δ 3.45 (C6-H₂), δ 3.10 (C7-H)
Confirms saturated scaffold identity; may reduce the need for regioisomer separation.
Contrasts with aromatic olefinic protons δ 5.8–6.5 from acid-catalyzed routes.
Regioselectivity Heterocyclic synthesis Structural confirmation

Steric Parameter Differentiation Among 7-Substituted Analogs

Charton steric parameters (ν) provide a quantitative measure of substituent bulk. The isopropyl group (ν = 0.76) is substantially larger than methyl (ν = 0.52) and slightly smaller than isobutyl (ν = 0.98), while n-propyl (ν = 0.68) presents a different spatial orientation due to its linear geometry . In the context of the thiazolo[3,2-a]pyrimidine scaffold, the 7-position is adjacent to the lactam carbonyl and the ring-junction nitrogen, placing the substituent in a sterically sensitive environment. The branched isopropyl group provides intermediate steric demand with a unique spatial footprint—occupying a volume of approximately 56 ų compared to 34 ų for methyl and 67 ų for n-propyl . This differentiated steric profile directly influences reaction kinetics in subsequent derivatization at C6 and modulates non-covalent interactions in biological targets.

Steric Profile
Class-level
Charton ν = 0.76; mol. volume ~56 ų
Comparators: Me ν=0.52 (34 ų), nPr ν=0.68 (67 ų), iBu ν=0.98 (78 ų)
Supports steric-parameter-based SAR calibration; distinct from linear alkyl chains.
Class-level inference from Charton scale; molecular volumes from van der Waals radii.
Steric effects Structure-activity relationship Molecular descriptors

Evidence-Based Application Scenarios for 7-Isopropyl Derivative


Scaffold for C6-Functionalized Library Synthesis

The unambiguous 2,3,6,7-tetrahydro scaffold, confirmed by ¹H NMR , enables selective functionalization at the C6 methylene position without competing reactions at other sites. The isopropyl group at C7 provides sufficient steric shielding to direct electrophilic attack regioselectively. This makes the compound a preferred starting material for generating libraries of 6-substituted derivatives for medicinal chemistry campaigns, where the saturated core offers conformational flexibility distinct from aromatic analogs .

Regiochemical Reference Standard

The well-characterized ¹H NMR signature (δ 3.45 for C6-H₂, δ 3.10 for C7-H) provides a reliable spectroscopic fingerprint . Researchers synthesizing novel thiazolo[3,2-a]pyrimidine derivatives can use this compound as an authentic reference standard to confirm whether their synthetic protocols yield the tetrahydro or aromatic regioisomer, thereby reducing structural misassignment errors in publications and patent filings.

Physicochemical Probe for Steric Calibration

With a Charton ν value of 0.76, the 7-isopropyl group occupies a strategic midpoint in steric parameter space . This compound can serve as a calibration standard in quantitative structure-property relationship (QSPR) models that correlate substituent steric bulk with chromatographic retention times, partition coefficients, or metabolic stability, enabling more accurate predictions for novel analogs.

Application
Selection Property
Validation Focus
C6-Functionalized Library Synthesis
Tetrahydro scaffold identity
Regiochemical fidelity confirmation
Regiochemical Reference Standard
¹H NMR spectroscopic fingerprint
Regioisomer assignment validation
Physicochemical Probe for Steric Calibration
Charton steric parameter profile
Correlation with QSPR models
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